1-(2,3-dimethoxybenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
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Overview
Description
1-(2,3-Dimethoxybenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethoxybenzoyl group and a pyrazolo[1,5-a]pyridine-3-carbonyl group
Mechanism of Action
Target of Action
The compound contains a pyrazolo[1,5-a]pyrimidine moiety , which is a core structure found in various bioactive molecules
Mode of Action
Without specific information on the compound’s target, it’s difficult to describe its exact mode of action. Compounds with similar structures have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Preparation Methods
The synthesis of 1-(2,3-dimethoxybenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine involves multiple steps:
Formation of the 2,3-dimethoxybenzoyl chloride: This can be achieved by reacting 2,3-dimethoxybenzoic acid with thionyl chloride under reflux conditions.
Synthesis of the pyrazolo[1,5-a]pyridine-3-carbonyl chloride: This involves the reaction of pyrazolo[1,5-a]pyridine-3-carboxylic acid with oxalyl chloride.
Coupling Reaction: The final step involves the reaction of the piperazine with the two acyl chlorides in the presence of a base such as triethylamine to form the desired compound.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(2,3-Dimethoxybenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine can undergo various chemical reactions:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include quinones, alcohols, and substituted derivatives.
Scientific Research Applications
1-(2,3-Dimethoxybenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study the interaction of piperazine derivatives with biological targets.
Industrial Applications: It can be used in the synthesis of advanced materials with specific electronic properties.
Comparison with Similar Compounds
Similar compounds include:
1-(2,3-Dimethoxybenzoyl)piperazine: Lacks the pyrazolo[1,5-a]pyridine moiety, making it less effective in enzyme inhibition.
4-{Pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine: Lacks the 2,3-dimethoxybenzoyl group, reducing its interaction with neurotransmitter receptors.
The uniqueness of 1-(2,3-dimethoxybenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine lies in its dual functional groups, which allow it to interact with multiple biological targets simultaneously, enhancing its therapeutic potential.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-28-18-8-5-6-15(19(18)29-2)20(26)23-10-12-24(13-11-23)21(27)16-14-22-25-9-4-3-7-17(16)25/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNNMZGCTISOTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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